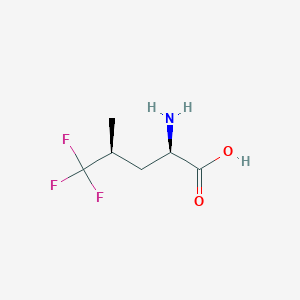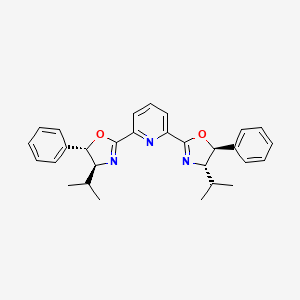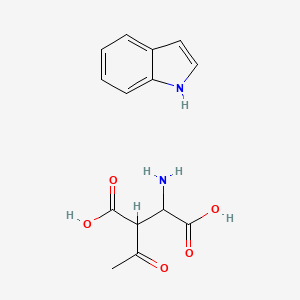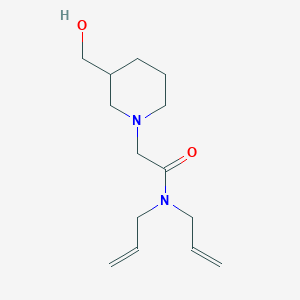
N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group substituted with ethoxy and methoxy groups, attached to a cyclopentanamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine typically involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions and scale-up processes.
化学反応の分析
Types of Reactions
N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine
- N-(4-methoxybenzyl)cyclopentanamine
- N-(4-ethoxybenzyl)cyclopentanamine
Uniqueness
N-(4-ethoxy-3-methoxybenzyl)cyclopentanamine is unique due to the specific positioning of the ethoxy and methoxy groups on the benzyl ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
N-[(4-ethoxy-3-methoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C15H23NO2/c1-3-18-14-9-8-12(10-15(14)17-2)11-16-13-6-4-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 |
InChIキー |
HIKNKIVOTIUOLG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CNC2CCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)

![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)






![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)


![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)
